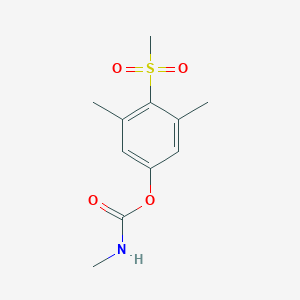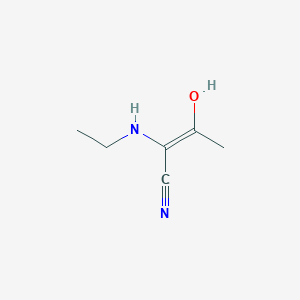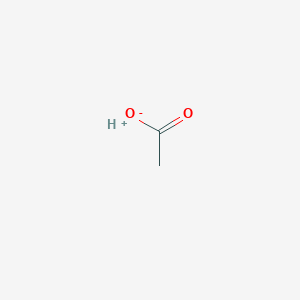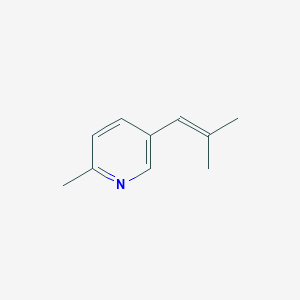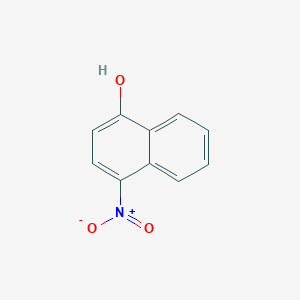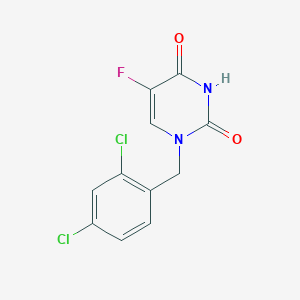
1-(2,4-Dichlorobenzyl)-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorobenzyl)-5-fluorouracil (DCBFU) is a chemical compound that belongs to the family of 5-fluorouracil (5-FU) derivatives. It has been synthesized by modifying the structure of 5-FU to improve its pharmacological properties. DCBFU has been extensively studied for its potential use in cancer treatment due to its unique mechanism of action and biochemical effects.
Mechanism Of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-5-fluorouracil involves the inhibition of thymidylate synthase (TS), an enzyme that is involved in DNA synthesis. 1-(2,4-Dichlorobenzyl)-5-fluorouracil is converted to its active form, 5-fluorouridine monophosphate (FUMP), which inhibits TS by binding to its active site. This results in the depletion of thymidine triphosphate (TTP), a building block of DNA, and ultimately leads to DNA damage and cell death.
Biochemical And Physiological Effects
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been shown to have a synergistic effect when combined with other chemotherapeutic agents.
Advantages And Limitations For Lab Experiments
1-(2,4-Dichlorobenzyl)-5-fluorouracil has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been extensively studied in vitro and in vivo, making it a valuable tool for cancer research. However, 1-(2,4-Dichlorobenzyl)-5-fluorouracil has some limitations for lab experiments. It is not very soluble in aqueous solutions, which can make it difficult to work with. 1-(2,4-Dichlorobenzyl)-5-fluorouracil also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(2,4-Dichlorobenzyl)-5-fluorouracil. One area of interest is the development of new formulations of 1-(2,4-Dichlorobenzyl)-5-fluorouracil that improve its solubility and bioavailability. Another area of interest is the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in combination with other chemotherapeutic agents to enhance its effectiveness. Additionally, the use of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in targeted drug delivery systems is an area of active research. Finally, the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in other disease models, such as viral infections and autoimmune diseases, is an area of potential future research.
Synthesis Methods
1-(2,4-Dichlorobenzyl)-5-fluorouracil can be synthesized by reacting 5-FU with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The chemical structure of 1-(2,4-Dichlorobenzyl)-5-fluorouracil is shown below:
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, colon, lung, and prostate cancer cells. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been tested in animal models of cancer and has shown promising results in reducing tumor growth.
properties
CAS RN |
125111-05-9 |
|---|---|
Product Name |
1-(2,4-Dichlorobenzyl)-5-fluorouracil |
Molecular Formula |
C11H7Cl2FN2O2 |
Molecular Weight |
289.09 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-6(8(13)3-7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18) |
InChI Key |
MHPNFFUAVWCYBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



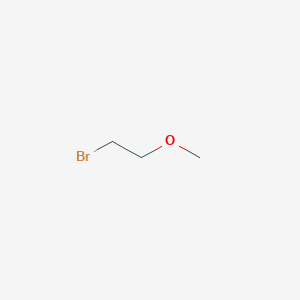
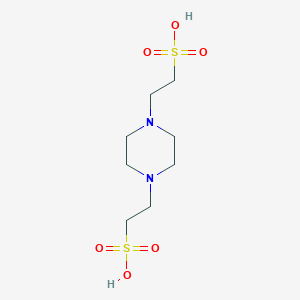

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

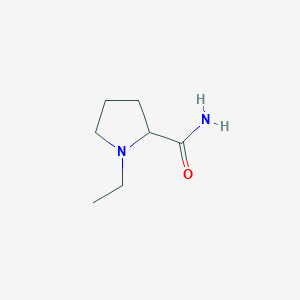

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

